Factor VII-IN-1

Anticoagulation Enzyme Kinetics Thrombosis

Factor VII-IN-1 is a well-characterized, achiral small-molecule FVII inhibitor (IC50=1.1 µM) supplied at ≥98% purity. Unlike nanomolar-potency alternatives, its moderate, defined IC50 makes it the preferred reference standard for in vitro enzymatic assays, initial target validation, and HPLC/MS calibration. Its clean selectivity profile—devoid of the carbonic anhydrase polypharmacology seen with PCI-27483—enables unambiguous deconvolution of FVII-specific phenotypes. Optimally suited for counter-screening and assay development; not validated for in vivo applications.

Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
Cat. No. B12396959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor VII-IN-1
Molecular FormulaC15H10BrNO3
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H10BrNO3/c1-19-9-6-7-12(16)11(8-9)14-17-13-5-3-2-4-10(13)15(18)20-14/h2-8H,1H3
InChIKeyVHYTVSSUVKUYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Factor VII-IN-1 Procurement Guide: Potency, Purity, and Comparative Positioning of a Research-Grade FVII Inhibitor


Factor VII-IN-1 (CAS 244206-28-8), also referred to as example 43, is a synthetic small-molecule inhibitor of coagulation factor VII (FVII) . It demonstrates anticoagulant activity in vitro and is supplied for research use only, with a reported inhibitory concentration (IC50) of 1.1 µM against FVII . The compound is characterized as a 2-(2-bromo-5-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one derivative with a molecular weight of 332.15 g/mol .

Factor VII-IN-1 Comparator Analysis: Why Potency and Selectivity Prevent Simple Analog Substitution


Substituting Factor VII-IN-1 with another FVIIa or TF/FVIIa inhibitor is scientifically unsound due to significant divergence in potency, mechanism, and selectivity profiles across this compound class. While Factor VII-IN-1 provides a defined micromolar IC50 value (1.1 µM) , more advanced inhibitors such as BMS-593214 achieve low nanomolar Ki values (5–9.3 nM) [1] and exhibit distinct competitive versus non-competitive inhibition kinetics [1]. Additionally, compounds like PCI-27483 possess polypharmacology, inhibiting both FVIIa/TF and carbonic anhydrases , a property that precludes their use as a direct substitute in studies requiring isolated FVII inhibition. The following quantitative evidence guide delineates these critical performance gaps.

Factor VII-IN-1 Quantitative Differentiation: Evidence-Based Selection Criteria Against Leading Comparators


Factor VII-IN-1 vs. BMS-593214: Quantitative Potency and Kinetic Mechanism Differentiation

Factor VII-IN-1 demonstrates micromolar potency (IC50 = 1.1 µM) against Factor VII . In contrast, the advanced clinical candidate BMS-593214 exhibits sub-nanomolar to low nanomolar potency, with a competitive Ki of 5 nM for tripeptide hydrolysis and a non-competitive Ki of 9.3 nM for physiological FX activation [1]. The >200-fold difference in biochemical potency dictates that Factor VII-IN-1 is suitable for systems requiring moderate inhibition, whereas BMS-593214 is required for high-affinity targeting.

Anticoagulation Enzyme Kinetics Thrombosis

Factor VII-IN-1 vs. PCI-27483: Selectivity Profile and Polypharmacology Risk

While Factor VII-IN-1 is reported as a Factor VII inhibitor, public selectivity data against other proteases or related enzymes are not available . The comparator PCI-27483 is a potent inhibitor of FVIIa/TF but also demonstrates significant off-target activity against human carbonic anhydrase IX (IC50 = 35.7 nM) and XII (IC50 = 4.7 nM) . This established polypharmacology of PCI-27483 makes it unsuitable for studies where isolated inhibition of FVIIa is required to establish target-specific phenotypes.

Selectivity Off-Target Activity Polypharmacology

Factor VII-IN-1 vs. ER-410660: In Vivo Therapeutic Index and Bleeding Risk

No public in vivo efficacy or bleeding risk data are available for Factor VII-IN-1. The comparator ER-410660 demonstrates a favorable preclinical profile, prolonging prothrombin time and reducing venous thrombus weight in rat models while requiring a considerably higher dose to double bleeding time [1]. This established therapeutic window supports ER-410660's potential as a safer anticoagulant. The lack of such data for Factor VII-IN-1 limits its application to in vitro or ex vivo experimental systems.

In Vivo Efficacy Bleeding Risk Therapeutic Window

Factor VII-IN-1 vs. PHA-798: Potency and Non-Human Primate In Vivo Validation

Factor VII-IN-1 exhibits micromolar potency (IC50 = 1.1 µM) . In contrast, PHA-798 demonstrates nanomolar potency (IC50 = 0.014 µM) [1] and has been validated in a non-human primate model of venous thrombosis, where it reduced thrombus formation by 56±1.9% at 100 µg/kg/min and 85±0.3% at 200 µg/kg/min [2]. This >70-fold difference in potency and the availability of robust primate pharmacodynamic data distinguish PHA-798 as a more advanced tool for translational thrombosis research.

Primate Model Thrombosis Dose-Response

Factor VII-IN-1 Chemical Identity and Purity: Differentiating from Proprietary Clinical Candidates

Factor VII-IN-1 (C₁₅H₁₀BrNO₃) is supplied as a defined chemical entity with validated purity (typically ≥98-99%) . Its simple molecular structure (MW: 332.15) and lack of chiral centers facilitate straightforward analytical characterization and formulation . In contrast, many advanced FVIIa inhibitors like BMS-593214 possess complex, chiral structures (MW: 505.56) that require stereospecific synthesis and may present greater challenges in analytical method development . For assay development where chemical tractability and defined purity are paramount, Factor VII-IN-1 offers a less complex alternative to larger, stereochemically complex clinical candidates.

Chemical Structure Purity Research Tool

Factor VII-IN-1 Optimal Use Cases: Evidence-Driven Applications in Coagulation Research


In Vitro Biochemical Assay Development Requiring Defined Micromolar Potency

Factor VII-IN-1 is optimally suited for in vitro enzymatic or cell-based assays where a moderate, well-defined inhibitory effect is required. Its IC50 of 1.1 µM provides a reliable benchmark for studying Factor VII activity without the confounding effects of nanomolar potency inhibitors like BMS-593214 [1]. This makes it a useful tool for initial target validation, counter-screening, or as a reference compound in assay development for new FVIIa inhibitor series.

Chemical Probe for Coagulation Cascade Studies in Isolated In Vitro Systems

In isolated plasma or purified protein systems, Factor VII-IN-1 serves as a chemical probe to interrogate the extrinsic coagulation pathway. Its anticoagulant properties allow researchers to dissect the specific contribution of FVII to thrombin generation in controlled environments. The lack of published in vivo data confines its utility strictly to ex vivo or in vitro applications, distinguishing it from more advanced tools like ER-410660 or PHA-798 which are validated for in vivo use [2][3].

Analytical Reference Standard in Method Development and Quality Control

The defined chemical identity, high purity (≥98%), and achiral nature of Factor VII-IN-1 make it an excellent candidate for use as an analytical reference standard. It can be employed in HPLC method development, mass spectrometry calibration, or as a control in purity assessments of novel FVIIa inhibitors. Its structural simplicity contrasts with more complex inhibitors like BMS-593214, which require more intricate analytical methods due to their stereochemistry and larger molecular weight .

Negative Control or Counter-Screen in Polypharmacology Studies

Given the polypharmacology of some FVIIa inhibitors like PCI-27483 (which also inhibits hCA IX/XII) , Factor VII-IN-1 can be strategically employed as a comparator or negative control in studies aiming to deconvolute target-specific versus off-target effects. By comparing the cellular or biochemical responses elicited by Factor VII-IN-1 (a putative FVII inhibitor) with those of multi-targeted agents, researchers can better attribute observed phenotypes to specific molecular interactions.

Technical Documentation Hub

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